molecular formula C17H18FN3O2 B2868369 Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 338792-77-1

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No.: B2868369
CAS No.: 338792-77-1
M. Wt: 315.348
InChI Key: MLTJDPMMPHYDCK-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a pyridine carboxylate moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluoroaniline, piperazine, and methyl nicotinate.

    Step-by-Step Synthesis:

    Reaction Conditions: Typical conditions involve the use of solvents like ethanol or methanol, with reactions carried out at elevated temperatures (e.g., 80-100°C) and under inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as a ligand for various receptors in the central nervous system. It has shown promise in binding to serotonin and dopamine receptors, making it a candidate for the development of new psychotropic drugs.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects in treating neurological disorders such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter activity is of particular interest.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with neurotransmitter receptors in the brain. It acts as an agonist or antagonist at serotonin and dopamine receptors, modulating the release and uptake of these neurotransmitters. This modulation can lead to changes in mood, perception, and behavior, which are beneficial in treating psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
  • Methyl 2-[4-(2-bromophenyl)piperazin-1-yl]pyridine-3-carboxylate
  • Methyl 2-[4-(2-methylphenyl)piperazin-1-yl]pyridine-3-carboxylate

Uniqueness

Compared to its analogs, methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate exhibits unique pharmacokinetic properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability and bioavailability, making it a more effective therapeutic agent.

Conclusion

This compound is a compound of significant interest in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool in synthetic chemistry, while its potential pharmacological activities offer promising avenues for the development of new therapeutic agents.

Biological Activity

Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a piperazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a piperazine ring, a pyridine moiety, and a fluorinated phenyl substituent. The molecular formula is C15H18FN3O2C_{15}H_{18FN_{3}O_{2}} with a molecular weight of 293.32 g/mol. The presence of the fluorine atom significantly influences its pharmacokinetic properties, potentially enhancing lipophilicity and receptor selectivity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system (CNS). Piperazine derivatives are known to engage with serotonin (5-HT) receptors, dopamine receptors, and other neuroreceptors, which may contribute to their effects on mood regulation and anxiety relief.

Biological Activity Overview

1. Antidepressant Activity
Research indicates that piperazine derivatives can exhibit antidepressant-like effects by modulating serotonin levels. Compounds similar to this compound have been investigated for their ability to inhibit the reuptake of serotonin and norepinephrine.

2. Anxiolytic Effects
Studies have shown that this compound may possess anxiolytic properties through its action on the GABAergic system and serotonin receptors, providing a potential therapeutic avenue for anxiety disorders.

3. Anticancer Potential
Emerging evidence suggests that derivatives of this compound may exhibit anti-proliferative properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityReference
This compoundPiperazine ring with fluorinated phenylAntidepressant, anxiolytic, anticancer
Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylateSimilar structure with different position of methyl groupPotential anti-anxiety effects
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic AcidContains a methyl group on piperazineAntidepressant activity

Case Studies

Case Study 1: Antidepressant Activity Assessment
In a study evaluating the antidepressant effects of piperazine derivatives, this compound was administered in animal models exhibiting depressive-like behavior. Results indicated significant reductions in immobility time during forced swim tests, suggesting an antidepressant-like effect.

Case Study 2: Anxiolytic Properties
A separate investigation focused on the anxiolytic potential of this compound using elevated plus maze tests in rodents. The results demonstrated increased time spent in open arms, indicating reduced anxiety levels compared to control groups.

Case Study 3: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound against human cancer cell lines such as HeLa and MCF7. The compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting significant antiproliferative activity.

Properties

IUPAC Name

methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-23-17(22)13-5-4-8-19-16(13)21-11-9-20(10-12-21)15-7-3-2-6-14(15)18/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTJDPMMPHYDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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